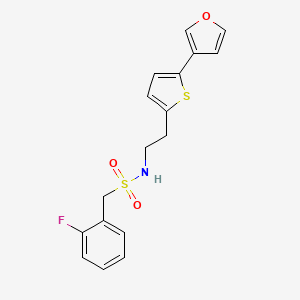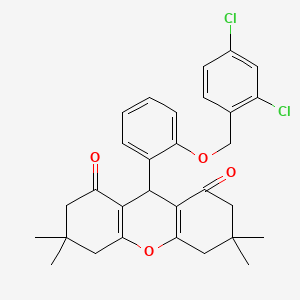
2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H26N4O3S2 and its molecular weight is 470.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Applications
- Anticonvulsant Agents : Research has demonstrated the synthesis and evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, showing moderate anticonvulsant activity. These compounds were synthesized via alkylation of 4,6-dimethyl-2thiopyrimidine, suggesting potential applications in anticonvulsant therapies (Severina et al., 2020).
Chemical Structure and Properties
- Crystal Structure Analysis : Studies on the crystal structures of pyrimidine and aminopyrimidine derivatives have revealed insights into the hydrogen bonding and molecular interactions of such compounds. This understanding is crucial for the development of new drugs and materials (Balasubramani et al., 2007).
Biological Activities and Applications
- Antibacterial and Cytotoxicity Evaluation : Pyrimidine derivatives have been studied for their antibacterial and cytotoxic properties. Some compounds have shown moderate-to-significant cytotoxic and antibacterial activity, indicating their potential as therapeutic agents (Aggarwal et al., 2014).
- Antifolate Activities : Various pyrimidine derivatives have been synthesized and evaluated as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. These studies contribute to the development of new antitumor agents and the understanding of enzyme inhibition mechanisms (Gangjee et al., 2007).
Herbicide Development
- Acetohydroxyacid Synthase Inhibitors : Research has been conducted on pyrimidinylthiobenzoates as herbicides targeting acetohydroxyacid synthase, an enzyme involved in amino acid biosynthesis. This includes molecular docking and QSAR studies for the rational design of new herbicidal compounds (He et al., 2007).
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s challenging to predict the exact pathways it may influence .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and therapeutic potential .
Properties
IUPAC Name |
2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c1-14(2)17-5-7-19(8-6-17)32(29,30)20-12-25-23(27-22(20)24)31-13-21(28)26-18-10-15(3)9-16(4)11-18/h5-12,14H,13H2,1-4H3,(H,26,28)(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJRAROXZWKOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2518312.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide](/img/structure/B2518313.png)
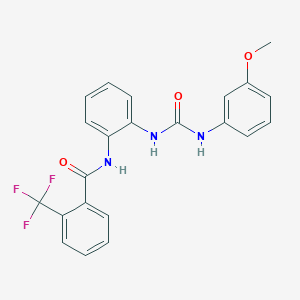
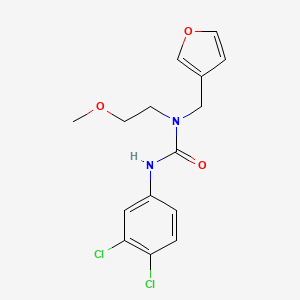
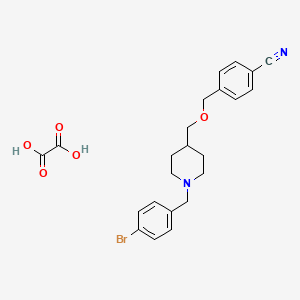
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide](/img/structure/B2518320.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2518323.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)
![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)
![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)

